

Technical Guide: Methyl 3-(methylsulfonyl)benzoate - Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-(methylsulfonyl)benzoate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for **Methyl 3-(methylsulfonyl)benzoate**. The information is curated for professionals in chemical research and drug development, with a focus on clear, actionable data and methodologies.

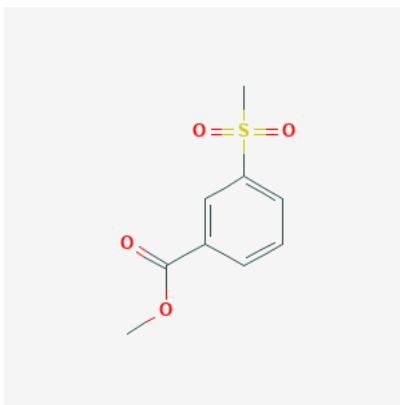
Chemical Structure and Properties

Methyl 3-(methylsulfonyl)benzoate is an organic compound with the chemical formula $C_9H_{10}O_4S$.^[1] Its structure features a benzene ring substituted with a methyl ester group (-COOCH₃) and a methylsulfonyl group (-SO₂CH₃) at the meta position.

IUPAC Name: **methyl 3-(methylsulfonyl)benzoate**^[1]

Molecular Weight: 214.24 g/mol ^[1]

A 2D representation of the chemical structure is provided below:



Synthesis of Methyl 3-(methylsulfonyl)benzoate

The primary route for the synthesis of **Methyl 3-(methylsulfonyl)benzoate** is through the Fischer esterification of 3-(methylsulfonyl)benzoic acid with methanol, utilizing a strong acid as a catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:



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Caption: Synthesis workflow for **Methyl 3-(methylsulfonyl)benzoate**.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

- 3-(methylsulfonyl)benzoic acid
- Methanol (anhydrous)

- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylsulfonyl)benzoic acid and an excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure.
 - Dissolve the residue in an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **Methyl 3-(methylsulfonyl)benzoate** can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role
3-(methylsulfonyl)benzoic acid	C ₈ H ₈ O ₄ S	200.21	Starting Material
Methanol	CH ₄ O	32.04	Reagent/Solvent
Sulfuric Acid	H ₂ SO ₄	98.08	Catalyst
Methyl 3-(methylsulfonyl)benzoate	C ₉ H ₁₀ O ₄ S	214.24	Product

Note: Specific quantitative data for yields are not consistently reported in publicly available literature and should be determined empirically.

Table 2: Physicochemical and Spectroscopic Data

Property	Data
Physical State	Solid
Melting Point	Not available in cited literature. For the starting material, 3-(methylsulfonyl)benzoic acid, the melting point is reported as 230-238 °C.
Boiling Point	Not available in cited literature.
¹ H NMR (CDCl ₃)	Predicted chemical shifts: Aromatic protons would appear in the range of 7.5-8.5 ppm. The methyl ester protons (-OCH ₃) would be a singlet around 3.9 ppm. The methylsulfonyl protons (-SO ₂ CH ₃) would be a singlet around 3.1 ppm.
¹³ C NMR (CDCl ₃)	Predicted chemical shifts: The carbonyl carbon of the ester would be around 165 ppm. Aromatic carbons would appear in the 125-140 ppm range. The methyl ester carbon would be around 53 ppm, and the methylsulfonyl carbon would be around 45 ppm.
IR (Infrared Spectroscopy)	Expected characteristic peaks: A strong absorption band for the C=O stretch of the ester at ~1720 cm ⁻¹ . Strong bands for the S=O stretches of the sulfonyl group around 1320 cm ⁻¹ and 1150 cm ⁻¹ . C-O stretching of the ester between 1300-1100 cm ⁻¹ . Aromatic C-H stretching just above 3000 cm ⁻¹ .

Disclaimer: The spectroscopic data provided is predictive and based on the analysis of similar compounds. Experimental verification is essential for accurate characterization.

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References

- 1. Methyl 3-(methylsulfonyl)benzoate | C9H10O4S | CID 6432252 - PubChem
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- To cite this document: BenchChem. [Technical Guide: Methyl 3-(methylsulfonyl)benzoate - Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312412#methyl-3-methylsulfonyl-benzoate-structure-and-synthesis]

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